R-(-)-Manidipine - 133082-19-6

R-(-)-Manidipine

Catalog Number: EVT-389977
CAS Number: 133082-19-6
Molecular Formula: C₃₅H₃₉ClN₄O₆
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R-(-)-Manidipine is a dihydropyridine calcium channel blocker that has been extensively studied for its pharmacological effects, particularly in the context of hypertension and renal vascular health. The development of manidipine was based on the hypothesis that antihypertensive drugs which improve renal hemodynamics could offer therapeutic benefits to patients with hypertension1. This comprehensive analysis will delve into the mechanism of action of manidipine and its applications across various fields, drawing on the findings from relevant research studies.

Applications in Various Fields

Hypertension Management

In the field of hypertension management, manidipine's ability to improve renal circulation is of particular interest. The drug not only lowers blood pressure but also has a favorable impact on renal hemodynamics, which is beneficial for hypertensive patients with or without vascular complications1. Its efficacy in preventing the development of cerebrovascular lesions and inhibiting the progression of vascular damage in the brain and kidneys has been documented in stroke-prone hypertensive rats1.

Renal Protection

Manidipine's renal-protective properties are evident in its modulation of the renal microcirculatory actions and its antagonistic effects on ET-1-induced renal impairments2. The drug's preferential activity in the renal vasculature and its ability to maintain renal perfusion and filtration rates even in the presence of vasoconstrictive challenges highlight its potential in protecting renal function2.

Cardiovascular Health

While manidipine shares the coronary dilating effect common to dihydropyridines, its cardiodepressant effects are less potent than those of other drugs in the same class1. This characteristic may offer an advantage in terms of cardiovascular safety, making it a suitable option for patients with concurrent cardiac conditions.

Vascular Injury Response

Manidipine has also been shown to inhibit the proliferative response of the intima to balloon catheter-induced injury in the carotid arteries of spontaneously diabetic rats1. This suggests a role for manidipine in the management of vascular injury and the prevention of restenosis, a common complication following interventions like angioplasty.

Source and Classification

R-(-)-Manidipine is synthesized from various organic compounds through specific chemical reactions. It is classified as a pharmaceutical compound under the category of antihypertensive agents. The compound's chemical formula is C35_{35}H38_{38}N4_{4}O6_{6}, and it is recognized in chemical databases under the identifier CID 13632719.

Synthesis Analysis

The synthesis of R-(-)-manidipine involves several key steps, primarily focusing on the use of 1-benzhydryl-4-(2-hydroxyethyl)piperazine as a starting material. The process can be summarized as follows:

  1. Acylation: The initial step involves acylating the piperazine derivative with diketene.
  2. Cyclization: This is followed by cyclization with m-nitrobenzaldehyde and methyl 3-aminocrotonate.
  3. Acidification: The final step involves acidifying the product using hydrochloric acid to yield manidipine hydrochloride.

An improved method has been developed that optimizes purification processes, eliminating high-vacuum rectification and column chromatography, resulting in a product with a maximum single impurity controlled within 0.1% and high purity levels (greater than 99%) .

Molecular Structure Analysis

R-(-)-Manidipine features a complex molecular structure typical of dihydropyridine derivatives. Its structural integrity can be described as follows:

  • Core Structure: The compound contains a dihydropyridine ring, which is essential for its biological activity.
  • Substituents: Various substituents are attached to this core, including a benzhydryl group and an ethyl piperazine moiety.
  • Chirality: The compound possesses chiral centers, which contribute to its enantiomeric forms. The absolute configuration has been confirmed through X-ray crystallographic analysis.

The molecular weight of R-(-)-manidipine is approximately 618.71 g/mol, and its melting point ranges from 124.6°C to 127.2°C .

Chemical Reactions Analysis

R-(-)-Manidipine participates in several chemical reactions that are crucial for its synthesis and potential modifications:

  1. Esterification: This reaction is critical in forming the dihydropyridine structure from optically active monocarboxylic acids.
  2. Cyclization Reactions: These are essential for constructing the bicyclic structure characteristic of dihydropyridines.
  3. Acid-base Reactions: The final product formation often involves acidification steps that convert the free base into its hydrochloride salt form.

These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of R-(-)-manidipine primarily revolves around its role as a calcium channel blocker:

  1. Calcium Channel Inhibition: By blocking L-type calcium channels in vascular smooth muscle cells, R-(-)-manidipine inhibits calcium influx, leading to relaxation of these muscles.
  2. Vasodilation: This mechanism results in vasodilation, reducing peripheral vascular resistance and subsequently lowering blood pressure.
  3. Enantiomeric Activity: Research indicates that the S-(+)-enantiomer exhibits significantly greater potency than R-(-)-manidipine in terms of antihypertensive effects, making the understanding of their distinct actions crucial for therapeutic applications .
Physical and Chemical Properties Analysis

R-(-)-manidipine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: It is soluble in methanol and other organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme temperatures or humidity.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

R-(-)-manidipine has significant applications in clinical pharmacology:

  1. Hypertension Treatment: Primarily used for managing high blood pressure due to its vasodilatory effects.
  2. Research Applications: Investigated for its potential roles in various cardiovascular diseases due to its mechanism of action on calcium channels.
  3. Pharmaceutical Development: Continues to be studied for improving formulations that enhance bioavailability and reduce side effects associated with antihypertensive therapies.

Properties

CAS Number

133082-19-6

Product Name

R-(-)-Manidipine

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C₃₅H₃₉ClN₄O₆

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1

InChI Key

ANEBWFXPVPTEET-JGCGQSQUSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Synonyms

(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl Methyl Ester Hydrochloride; (-)-Manidipine Hydrochloride

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.